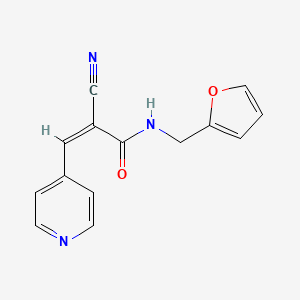![molecular formula C23H23FN4O2S B2587073 N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-37-4](/img/structure/B2587073.png)
N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
The triazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds like Itraconazole, Fluconazole, and Voriconazole (commonly used antifungals) contain the triazole moiety and exhibit promising anticancer effects. Researchers have explored derivatives of this scaffold for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis .
Antiviral Properties
Triazole derivatives have shown anti-HIV activity. For instance, Ribavirin, a broad-spectrum antiviral drug, contains a triazole ring. Researchers continue to investigate novel triazole-based compounds for their potential antiviral effects against various viral infections .
Antibacterial and Antimicrobial Effects
Several triazole derivatives exhibit antibacterial properties. Researchers have explored their use in combating bacterial infections. The triazole scaffold’s unique structure allows it to interact with enzymes and receptors, making it a promising candidate for developing new antibacterial agents .
Antituberculosis Agents
Triazole-containing compounds have also been investigated as potential antituberculosis drugs. Their ability to inhibit mycobacterial growth and disrupt essential cellular processes makes them attractive candidates for combating tuberculosis .
Agrochemical Applications
In agrochemistry, triazole-based compounds have been explored for their pesticidal properties. Researchers have investigated their potential as fungicides, herbicides, and insecticides. The triazole scaffold’s versatility allows for modifications that enhance their efficacy against pests and pathogens .
Material Chemistry and Drug Delivery Systems
Beyond their biological activities, triazole derivatives play a role in material chemistry. Researchers have incorporated them into drug delivery systems, nanoparticles, and other materials. Their unique bonding capabilities make them valuable components in designing novel drug carriers and nanomaterials .
Other Applications
Triazole-containing compounds have also been studied for their analgesic, anti-inflammatory, and anticonvulsant properties. While these applications are less explored, they highlight the scaffold’s versatility and potential in diverse therapeutic areas .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound is part of a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives that were designed and synthesized as novel microtubulin polymerization inhibitors . These compounds have shown promise in the field of cancer treatment, suggesting potential future directions for research and development .
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-22-25-26-23-21(9-6-12-27(22)23)31(29,30)28(15-18-7-5-8-19(24)14-18)20-11-10-16(2)17(3)13-20/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGTZHAXCSYIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)
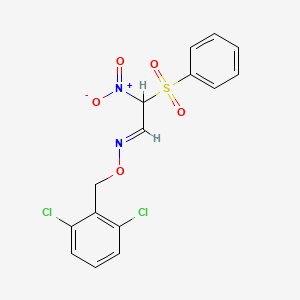
![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)
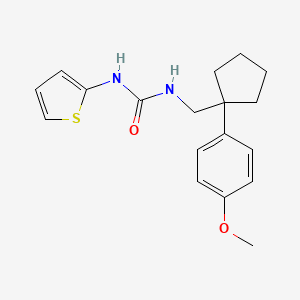
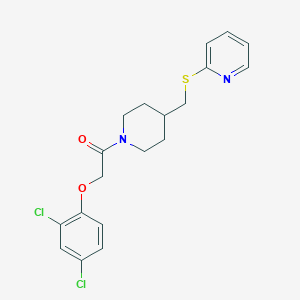

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)
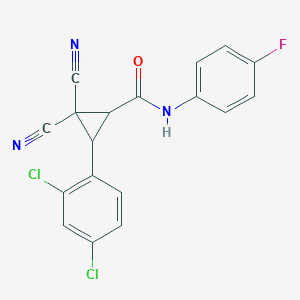
![1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene](/img/structure/B2587004.png)
![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)
